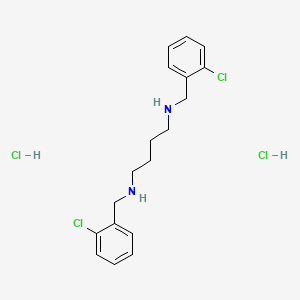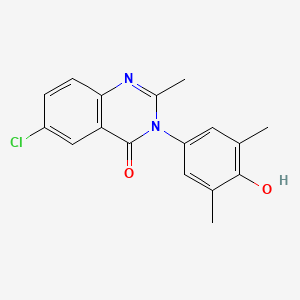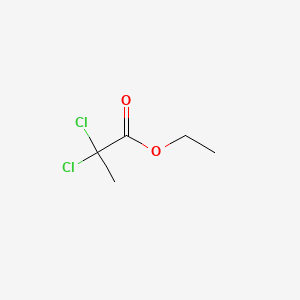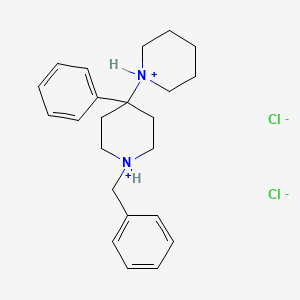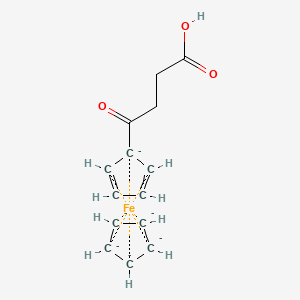
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carboxypropionyl)ferrocene is an organometallic compound derived from ferrocene, which consists of a ferrocene core with a 3-carboxypropionyl group attached Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-carboxypropionyl)ferrocene typically involves the Friedel-Crafts acylation of ferrocene using succinic anhydride. The reaction proceeds as follows:
Friedel-Crafts Acylation: Ferrocene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (3-carboxypropionyl)ferrocene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: While the laboratory synthesis of (3-carboxypropionyl)ferrocene is well-documented, its industrial production methods are less common. Industrial production would likely involve scaling up the Friedel-Crafts acylation process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Carboxypropionyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (3-hydroxypropionyl)ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the electrophile used.
Scientific Research Applications
(3-Carboxypropionyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ferrocene derivatives and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and electrochemical sensors.
Mechanism of Action
The mechanism of action of (3-carboxypropionyl)ferrocene involves its
Properties
Molecular Formula |
C14H14FeO3-6 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q-1;-5; |
InChI Key |
NFNJDYBEFPNKSG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


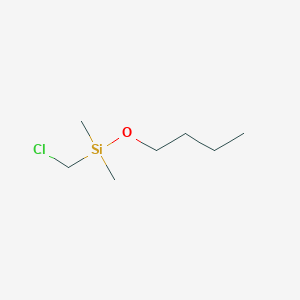
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
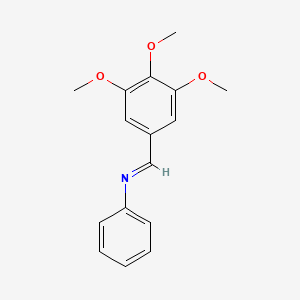
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
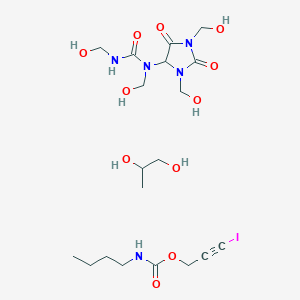
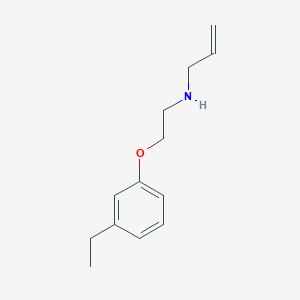
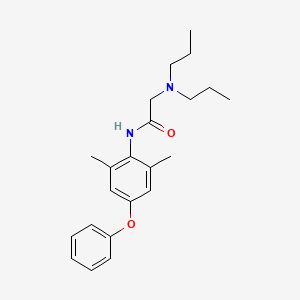
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
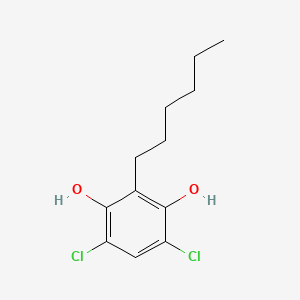
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
